molecular formula C18H21ClN2O2 B14118459 N-(2-(Diethylamino)ethyl)naphthalimide hydrochloride CAS No. 94887-58-8

N-(2-(Diethylamino)ethyl)naphthalimide hydrochloride

Cat. No.: B14118459
CAS No.: 94887-58-8
M. Wt: 332.8 g/mol
InChI Key: YYYSCUQJGZKMCO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(2-(Diethylamino)ethyl)naphthalimide hydrochloride typically involves the reaction of 1,8-naphthalic anhydride with diethylamine in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-(Diethylamino)ethyl)naphthalimide hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)ethyl)naphthalimide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are attributed to its ability to undergo photo-induced electron transfer (PET) and intra-/inter-molecular electron transfer (ET) processes . These interactions result in changes in optical properties, making it useful for detecting and imaging various biological and chemical species.

Comparison with Similar Compounds

N-(2-(Diethylamino)ethyl)naphthalimide hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting photophysical properties, which make it particularly suitable for applications requiring high fluorescence quantum yield and photostability.

Properties

CAS No.

94887-58-8

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl-diethylazanium;chloride

InChI

InChI=1S/C18H20N2O2.ClH/c1-3-19(4-2)11-12-20-17(21)14-9-5-7-13-8-6-10-15(16(13)14)18(20)22;/h5-10H,3-4,11-12H2,1-2H3;1H

InChI Key

YYYSCUQJGZKMCO-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.[Cl-]

Origin of Product

United States

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